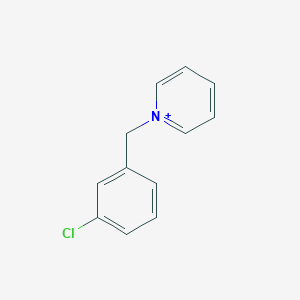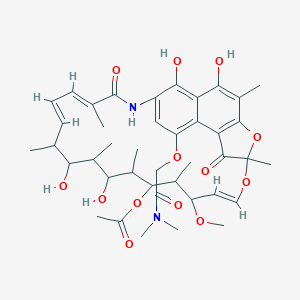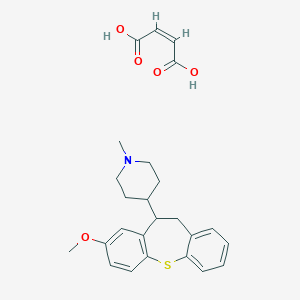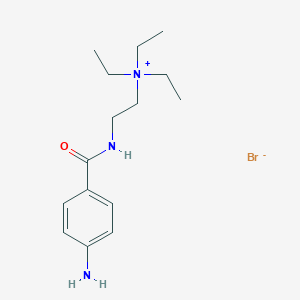
1-(3-Chlorobenzyl)pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorobenzyl)pyridinium is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quaternary ammonium salt that can be synthesized using different methods.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorobenzyl)pyridinium is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Chlorobenzyl)pyridinium has low toxicity and does not cause significant biochemical or physiological effects in animals. However, more research is needed to fully understand its potential effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-Chlorobenzyl)pyridinium in lab experiments is its ability to act as a catalyst in organic synthesis. Additionally, its antimicrobial properties make it a valuable tool for studying the effects of microorganisms on various systems. However, its potential toxicity and limited solubility in water can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(3-Chlorobenzyl)pyridinium. One area of interest is its potential use as an antitumor agent. Additionally, more research is needed to fully understand its mechanism of action and potential effects on human health. Finally, further studies are needed to optimize its synthesis method and improve its solubility in water for more widespread use in lab experiments.
In conclusion, 1-(3-Chlorobenzyl)pyridinium is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in different fields.
Méthodes De Synthèse
The synthesis of 1-(3-Chlorobenzyl)pyridinium can be achieved using different methods, including the reaction of 3-chlorobenzyl chloride with pyridine, the reaction of 3-chlorobenzylamine with pyridine, and the reaction of 3-chlorobenzyl alcohol with pyridine and hydrogen chloride gas. The yield and purity of the product depend on the specific synthesis method used.
Applications De Recherche Scientifique
1-(3-Chlorobenzyl)pyridinium has been widely used in scientific research due to its potential applications in various fields. It has been used as a catalyst in organic synthesis, as an antimicrobial agent, and as a corrosion inhibitor. Additionally, it has been studied for its potential use in drug delivery systems and as an antitumor agent.
Propriétés
Formule moléculaire |
C12H11ClN+ |
|---|---|
Poids moléculaire |
204.67 g/mol |
Nom IUPAC |
1-[(3-chlorophenyl)methyl]pyridin-1-ium |
InChI |
InChI=1S/C12H11ClN/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h1-9H,10H2/q+1 |
Clé InChI |
BKWPTBOQBKKMPS-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC2=CC(=CC=C2)Cl |
SMILES canonique |
C1=CC=[N+](C=C1)CC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)









![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)